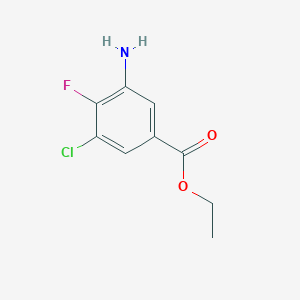
Ethyl 3-amino-5-chloro-4-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-amino-5-chloro-4-fluorobenzoate is an organic compound with the molecular formula C9H9ClFNO2 It is a derivative of benzoic acid, where the benzene ring is substituted with amino, chloro, and fluoro groups, and the carboxylic acid is esterified with an ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-5-chloro-4-fluorobenzoate typically involves multi-step organic reactions. One common method is the esterification of 3-amino-5-chloro-4-fluorobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Another synthetic route involves the direct fluorination of ethyl 3-amino-5-chlorobenzoate using a fluorinating agent such as Selectfluor. This reaction is typically conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, industrial methods may employ advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-amino-5-chloro-4-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or alkoxides.
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The nitro derivatives can be reduced back to the amino compound using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Potassium permanganate in acidic or neutral conditions is a typical oxidizing agent.
Reduction: Hydrogen gas with a palladium on carbon catalyst is often employed for reduction reactions.
Major Products
Nucleophilic Substitution: Products include various substituted benzoates depending on the nucleophile used.
Oxidation: Major products are nitro or nitroso derivatives of the original compound.
Reduction: The primary product is the original amino compound.
Aplicaciones Científicas De Investigación
Ethyl 3-amino-5-chloro-4-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Ethyl 3-amino-5-chloro-4-fluorobenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino, chloro, and fluoro groups can influence its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Ethyl 3-amino-5-chloro-4-fluorobenzoate can be compared with other similar compounds such as:
Ethyl 3-amino-4-fluorobenzoate: Lacks the chloro group, which may affect its reactivity and biological activity.
Ethyl 3-amino-5-chlorobenzoate: Lacks the fluoro group, potentially altering its chemical properties and applications.
Ethyl 3-chloro-4-fluorobenzoate: Lacks the amino group, which is crucial for certain chemical reactions and biological interactions.
The unique combination of amino, chloro, and fluoro groups in this compound makes it a versatile compound with distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H9ClFNO2 |
|---|---|
Peso molecular |
217.62 g/mol |
Nombre IUPAC |
ethyl 3-amino-5-chloro-4-fluorobenzoate |
InChI |
InChI=1S/C9H9ClFNO2/c1-2-14-9(13)5-3-6(10)8(11)7(12)4-5/h3-4H,2,12H2,1H3 |
Clave InChI |
ICYUHGNXXLESBT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C(C(=C1)Cl)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13514522.png)
![[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B13514524.png)
![2-(methoxycarbonyl)-6-azaspiro[3.4]octane-8-carboxylicacidhydrochloride,Mixtureofdiastereomers](/img/structure/B13514527.png)


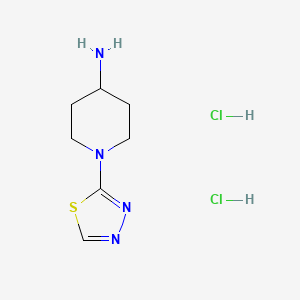
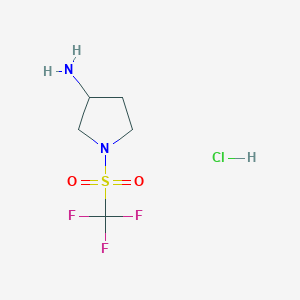
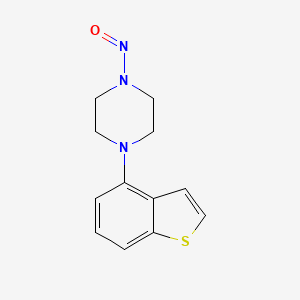
![Methyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13514546.png)
![rac-(1R,2R)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid](/img/structure/B13514548.png)
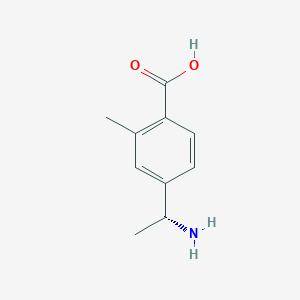
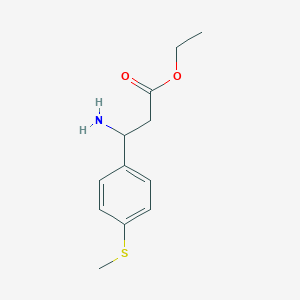
![2-[1-(furan-3-yl)-N-methylformamido]acetic acid](/img/structure/B13514574.png)
![2-[(Thiophen-3-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one](/img/structure/B13514576.png)
